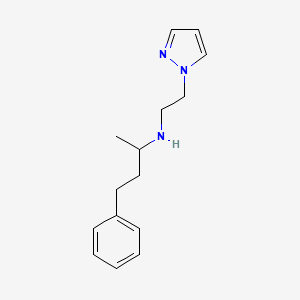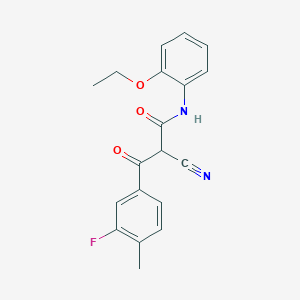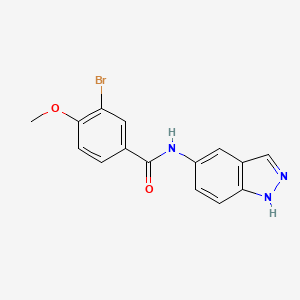
n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine, also known as PEA-15, is a small molecule that has been the subject of extensive research in recent years. This compound has been found to have a variety of potential applications in the fields of medicine and biochemistry, and its unique properties make it an attractive target for further study.
Mécanisme D'action
The mechanism of action of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine is not fully understood, but it is believed to involve the inhibition of the MAPK/ERK signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth and differentiation, and its dysregulation has been implicated in a number of diseases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, this compound has been shown to regulate glucose metabolism and may be useful in the treatment of diabetes. This compound has also been found to inhibit the proliferation of cancer cells and may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine as a research tool is its specificity for the MAPK/ERK signaling pathway. This makes it a useful tool for studying the role of this pathway in various cellular processes. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine. One area of interest is the development of this compound-based therapies for the treatment of various diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of this compound, which could lead to a better understanding of the role of the MAPK/ERK signaling pathway in health and disease. Finally, further research is needed to optimize the synthesis and formulation of this compound for use in experimental settings.
Méthodes De Synthèse
The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine involves several steps, beginning with the reaction of 1-bromo-3-phenylpropane with 1H-pyrazole to form the intermediate 2-(1H-pyrazol-1-yl)ethyl-3-phenylpropanenitrile. This intermediate is then reduced to the corresponding amine using lithium aluminum hydride, and the final product is obtained by reacting the amine with 4-phenylbutan-2-one.
Applications De Recherche Scientifique
N-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been the subject of numerous scientific studies, and its potential applications are wide-ranging. In the field of medicine, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of a variety of conditions, including cancer, diabetes, and cardiovascular disease. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-phenyl-N-(2-pyrazol-1-ylethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-14(8-9-15-6-3-2-4-7-15)16-11-13-18-12-5-10-17-18/h2-7,10,12,14,16H,8-9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXRREKPFGEMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)
![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
![N-[(3-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7571995.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)


